molecular formula C25H22ClN3O7 B12024413 [2-ethoxy-4-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate CAS No. 769149-22-6

[2-ethoxy-4-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate

Cat. No.: B12024413
CAS No.: 769149-22-6
M. Wt: 511.9 g/mol
InChI Key: VJAIDYXRKXAMBP-JFLMPSFJSA-N
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Description

[2-ethoxy-4-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group, a nitrophenoxy group, and a chlorobenzoate moiety. Its synthesis and reactivity make it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-ethoxy-4-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hydrazone linkage and the subsequent esterification to introduce the chlorobenzoate group. Common reagents used in these reactions include hydrazine derivatives, nitrophenol, and chlorobenzoic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of solvents, catalysts, and reaction conditions is critical to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

[2-ethoxy-4-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ethoxy and chlorobenzoate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium ethoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, [2-ethoxy-4-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical transformations makes it a versatile tool for investigating biochemical pathways.

Medicine

In medicine, derivatives of this compound may have potential as therapeutic agents. The presence of the nitrophenoxy and chlorobenzoate groups suggests possible applications in drug design, particularly in targeting specific enzymes or receptors.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of [2-ethoxy-4-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in redox reactions, while the hydrazone linkage may interact with enzymes or receptors. The chlorobenzoate moiety can enhance the compound’s binding affinity to certain proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar ester functionality.

    1-(4-Fluorophenyl)piperazine: A compound with similar aromatic substitution patterns.

Uniqueness

What sets [2-ethoxy-4-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate apart is its combination of functional groups, which allows for diverse reactivity and applications. The presence of the nitrophenoxy and chlorobenzoate groups provides unique opportunities for chemical modifications and biological interactions, making it a valuable compound for research and industrial use.

Properties

CAS No.

769149-22-6

Molecular Formula

C25H22ClN3O7

Molecular Weight

511.9 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C25H22ClN3O7/c1-3-34-23-14-17(4-13-22(23)36-25(31)18-5-7-19(26)8-6-18)15-27-28-24(30)16(2)35-21-11-9-20(10-12-21)29(32)33/h4-16H,3H2,1-2H3,(H,28,30)/b27-15+

InChI Key

VJAIDYXRKXAMBP-JFLMPSFJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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